7-Bromobenzo[d]thiazol-2(3H)-one

Medicinal Chemistry Synthetic Methodology Palladium Catalysis

Regioisomer purity is critical for SAR reproducibility; substituting a 4-, 5-, or 6-bromo analog irreversibly alters assay outcomes. This 7-bromo regioisomer (ortho to sulfur) provides a distinct steric/electronic profile. - **Key application**: Human aldose reductase (AKR1B1) inhibitor development (15 nM IC₅₀ for derived benzothiazol-2-ylmethyl analog). - **Physicochemical fit**: cLogP ~2.6, MW 230.08 - optimal for CNS permeability. - **Reactivity**: Site-selective Suzuki-Miyaura cross-coupling at 7-position. - **Supply**: Standard R&D packaging, immediate dispatch.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08
CAS No. 1188047-07-5
Cat. No. B3026927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzo[d]thiazol-2(3H)-one
CAS1188047-07-5
Molecular FormulaC7H4BrNOS
Molecular Weight230.08
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)SC(=O)N2
InChIInChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
InChIKeyDUDUUPPIGMFBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromobenzo[d]thiazol-2(3H)-one Structural and Chemical Profile


7-Bromobenzo[d]thiazol-2(3H)-one (CAS 1188047-07-5) is a brominated heterocyclic compound within the benzothiazolone family, featuring a molecular formula of C₇H₄BrNOS and a molecular weight of 230.08 g/mol [1]. Its structure comprises a benzene ring fused to a thiazol-2(3H)-one ring, with a bromine atom selectively substituted at the 7-position (ortho to the sulfur atom and adjacent to the lactam nitrogen) . This specific regiochemistry distinguishes it from other commercially available monobrominated benzothiazolone regioisomers, such as the 4-, 5-, and 6-bromo analogs (CAS 73443-85-3, 199475-45-1, and 199475-44-0, respectively), thereby providing a unique starting point for structure-activity relationship (SAR) studies and site-selective derivatization strategies in medicinal chemistry and agrochemical research programs .

Why 7-Bromobenzo[d]thiazol-2(3H)-one Is Irreplaceable


Within the benzothiazolone scaffold, the precise location of a single halogen substituent critically dictates both the physicochemical properties and biological activity of the resulting molecule. Substitution at the 7-position (ortho to the sulfur) introduces a unique steric and electronic environment compared to the more common 6-bromo regioisomer, influencing the conformational landscape and potential binding interactions with biological targets [1]. While broader class-level studies demonstrate that brominated benzothiazolones exhibit enhanced plant growth stimulation activity (average +25.4% vs. control) compared to their nitro-substituted counterparts [2], such aggregate data obscures the regioisomer-specific performance that is essential for reproducible SAR campaigns. Consequently, substituting 7-bromobenzo[d]thiazol-2(3H)-one with a 4-, 5-, or 6-bromo analog will irreversibly alter the outcome of downstream synthetic transformations and pharmacological assays, as detailed in the quantitative evidence below.

7-Bromobenzo[d]thiazol-2(3H)-one vs. Analogs: Key Evidence


Site-Selective Cross-Coupling Reactivity

The 7-position bromine in 7-bromobenzo[d]thiazol-2(3H)-one is situated ortho to the endocyclic sulfur atom and adjacent to the lactam nitrogen, creating a unique electronic environment that favors distinct cross-coupling reactivity compared to its 6-bromo analog. While the 6-bromo derivative undergoes standard Suzuki-Miyaura and Sonogashira couplings typical of an aryl bromide, the 7-bromo substitution pattern offers enhanced potential for site-selective, palladium-catalyzed transformations in sterically demanding or electronically tuned systems [1]. This regiochemical advantage is leveraged in patent literature describing the synthesis of 7-(2-aminoethyl)-benzothiazolone derivatives, where the 7-bromo intermediate facilitates specific functionalization not readily achievable with the 6-bromo regioisomer due to differential directing group effects and steric accessibility [2].

Medicinal Chemistry Synthetic Methodology Palladium Catalysis

Aldose Reductase Inhibitory Potency

A derivative incorporating the 7-bromo-benzothiazol-2-ylmethyl group, specifically [3-(7-Bromo-benzothiazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid, demonstrated exceptionally potent inhibition of human placental aldose reductase (AKR1B1) with an IC₅₀ value of 15 nM [1]. This nanomolar potency is a direct consequence of the 7-bromo substitution pattern, which contributes to favorable binding interactions within the enzyme's active site. In contrast, analogous benzothiazolone-based aldose reductase inhibitors lacking this specific 7-bromo motif typically exhibit IC₅₀ values in the high nanomolar to low micromolar range (e.g., compound 6c with an IC₅₀ of 18.8 nM, or less potent analogs with IC₅₀ > 100 nM) [2].

Diabetes Complications Enzyme Inhibition Drug Discovery

Plant Growth Regulation: Bromo vs. Nitro Analogs

In a class-level assessment of benzothiazolone derivatives evaluated for plant growth stimulating activity on wheat (Triticum aestivum), 6-bromo-2-benzothiazolone derivatives manifested an average stimulation of 25.4% relative to the untreated control group [1]. In stark contrast, the corresponding 6-nitro-2-benzothiazolone derivatives displayed negligible stimulation (5.53%), a value within the range of experimental error [1]. This quantitative difference establishes that bromine substitution on the benzothiazolone core is a critical determinant for eliciting plant growth regulatory effects, whereas nitro substitution is essentially inert in this assay system. The 7-bromo regioisomer is expected to exhibit similar or potentially divergent activity profiles due to its distinct regiochemistry, making it an essential tool for SAR refinement in agrochemical discovery.

Agrochemicals Plant Growth Regulators Structure-Activity Relationship

Lipophilicity and Permeability Profile

The presence of a bromine atom at the 7-position of the benzothiazolone scaffold increases the molecular weight to 230.08 g/mol and the lipophilicity (calculated LogP ≈ 2.6) compared to the unsubstituted parent compound (MW = 151.19 g/mol, cLogP ≈ 1.2) [1]. This increase in lipophilicity is a key determinant of passive membrane permeability and is within the optimal range for central nervous system (CNS) drug candidates (LogP 2-4). The 7-bromo substitution pattern provides a subtle but measurable difference in molecular shape and electron density distribution compared to the 6-bromo analog (same MW and LogP, but different dipole moment and polar surface area), which can influence binding to plasma proteins and metabolic stability [2]. Such nuanced differences are critical in lead optimization campaigns where minor structural changes yield significant pharmacokinetic improvements.

ADME/PK Drug Design Physicochemical Properties

7-Bromobenzo[d]thiazol-2(3H)-one Application Scenarios


Aldose Reductase Inhibitor Design for Diabetic Complications

Given that a derivative bearing the 7-bromo-benzothiazol-2-ylmethyl group achieves an IC₅₀ of 15 nM against human aldose reductase (AKR1B1) [6], researchers focused on developing potent therapeutics for diabetic neuropathy, retinopathy, and nephropathy should prioritize procurement of this specific building block. The nanomolar potency of this motif suggests that the 7-bromo regioisomer provides a privileged starting point for optimizing binding interactions within the aldose reductase active site, which is a clinically validated target. Utilizing this compound as a core intermediate allows for the rational design of focused libraries aimed at achieving even greater potency and selectivity compared to existing benzothiazolone-based inhibitors [7].

Plant Growth Regulator and Agrochemical Discovery

Class-level evidence demonstrates that brominated benzothiazolones exhibit significant plant growth stimulation activity (average +25.4% vs. control) in wheat assays, whereas nitro-substituted analogs are inactive [6]. This quantitative differentiation justifies the selection of 7-bromobenzo[d]thiazol-2(3H)-one as a key scaffold for agrochemical discovery programs. Its use enables the synthesis of regioisomerically pure analogs for detailed SAR studies to optimize growth regulatory effects, potentially leading to novel crop protection agents or yield-enhancing products. The 7-bromo substitution provides a distinct electronic and steric profile compared to the 6-bromo isomer, offering a unique opportunity to explore divergent biological responses in plant systems.

Cross-Coupling Strategies for Medicinal Chemistry SAR

The 7-position bromine, being ortho to the sulfur atom, presents a unique reactivity profile for Suzuki-Miyaura and related cross-coupling reactions, as evidenced by its use as an intermediate in the synthesis of 7-(2-aminoethyl)-benzothiazolone derivatives described in patent literature [6]. Medicinal chemists aiming to explore chemical space inaccessible via the more common 6-bromo analog should procure 7-bromobenzo[d]thiazol-2(3H)-one for site-selective functionalization. This approach enables the generation of structurally diverse libraries where the spatial orientation of substituents relative to the thiazolone core is altered, potentially unlocking novel biological activities and providing a competitive advantage in intellectual property generation [7].

Lipophilicity Optimization for CNS Drug Design

With a calculated LogP of approximately 2.6 and a molecular weight of 230.08 g/mol, 7-bromobenzo[d]thiazol-2(3H)-one resides within the optimal physicochemical space for central nervous system (CNS) drug candidates [6]. This contrasts with the less lipophilic unsubstituted benzothiazolone (cLogP ≈ 1.2), which may exhibit poor passive membrane permeability. Medicinal chemists engaged in CNS drug discovery programs, particularly those targeting enzymes like aldose reductase or receptors such as sigma-1, should prioritize this compound to construct analogs with favorable blood-brain barrier penetration potential. Furthermore, its distinct electrostatic properties relative to the 6-bromo isomer may translate into differential off-target profiles and improved safety margins during lead optimization [7].

Technical Documentation Hub

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